molecular formula C13H13F3O B8587060 1-(2,3,4-Trifluorophenyl)hept-1-YN-3-OL CAS No. 819861-97-7

1-(2,3,4-Trifluorophenyl)hept-1-YN-3-OL

Cat. No. B8587060
M. Wt: 242.24 g/mol
InChI Key: ITOSGUDGMQISMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07226644B2

Procedure details

Under nitrogen replacement, 110 g of 1-ethynyl-2,3,4-trifluorobenzene was dissolved in 440 mL of THF. To this, 846 mL of methylmagnesium bromide (1.0 M in Toluene/THF=4/1) was added dropwise for 1 hour while ice-cooling, and stirred for 30 minutes. To this, 72.8 g of pentanal was added dropwise for 1 hour, warmed to room temperature, and stirred for 1 hour. After the reaction solution was poured into 300 g of ice/300 mL of concentrated hydrochloric acid, and stirred for a while, an organic layer was separated and an aqueous layer was extracted with toluene. After the extract and the organic layer were mixed together, washed using water and a saturated saline solution in that order, and dried using anhydrous magnesium sulfate, the solvent was evaporated under a reduced pressure to obtain a brown oily material. This was purified by column chromatography (silica gel, toluene) to obtain 183 g of 1-(3-hydroxy-1-heptynyl)-2,3,4-trifluorobenzene as a reddish brown oily material.
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
846 mL
Type
reactant
Reaction Step Two
Quantity
72.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([F:9])=[C:5]([F:10])[C:4]=1[F:11])#[CH:2].C[Mg]Br.[CH:15](=[O:20])[CH2:16][CH2:17][CH2:18][CH3:19].Cl>C1COCC1>[OH:20][CH:15]([CH2:16][CH2:17][CH2:18][CH3:19])[C:2]#[C:1][C:3]1[CH:8]=[CH:7][C:6]([F:9])=[C:5]([F:10])[C:4]=1[F:11]

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
C(#C)C1=C(C(=C(C=C1)F)F)F
Name
Quantity
440 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
846 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
72.8 g
Type
reactant
Smiles
C(CCCC)=O
Step Four
Name
ice
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for a while
CUSTOM
Type
CUSTOM
Details
an organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
an aqueous layer was extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
After the extract
ADDITION
Type
ADDITION
Details
the organic layer were mixed together
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
a saturated saline solution in that order, and dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a brown oily material
CUSTOM
Type
CUSTOM
Details
This was purified by column chromatography (silica gel, toluene)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(C#CC1=C(C(=C(C=C1)F)F)F)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 183 g
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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